molecular formula C12H13ClO3 B6249857 ethyl 4-(4-chlorophenyl)-2-oxobutanoate CAS No. 83402-92-0

ethyl 4-(4-chlorophenyl)-2-oxobutanoate

Cat. No.: B6249857
CAS No.: 83402-92-0
M. Wt: 240.7
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Description

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate (CAS 83402-92-0) is an organic compound with the molecular formula C12H13ClO3 and a molecular weight of 240.68 g/mol . It is a solid at room temperature and features a 4-chlorophenyl group, making it a potential building block in organic synthesis. As a β-ketoester derivative, this compound contains two carbonyl groups, which allows it to exist in tautomeric forms and participate in various chemical reactions, such as condensations and cyclizations . Compounds of this structural class are frequently utilized as key intermediates in the research and development of pharmacologically active molecules . For example, structurally similar oxobutanoate derivatives have been identified as useful chiral synthons for the preparation of pharmaceutical compounds and have been investigated for their antimicrobial and antioxidant properties in research settings . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

CAS No.

83402-92-0

Molecular Formula

C12H13ClO3

Molecular Weight

240.7

Purity

95

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Preparation

The Grignard reaction remains the most widely adopted method for synthesizing ethyl 4-(4-chlorophenyl)-2-oxobutanoate, particularly in industrial settings. As detailed in CN101265188A, this approach involves two sequential steps:

  • Grignard Reagent Formation : Beta-bromo-4-chlorophenylethane reacts with magnesium in methyl tert-butyl ether (MTBE) at 30–60°C for 1–12 hours to generate the organomagnesium intermediate.

  • Nucleophilic Addition to Diethyl Oxalate : The Grignard solution is treated with diethyl oxalate at -30–50°C for 1–15 hours, yielding the target compound via ketonization.

Optimization Parameters:

  • Solvent System : MTBE diluted with thinner (volume ratio ≤ 0.25:1) enhances reagent solubility while minimizing side reactions.

  • Catalytic Ratios : A 1:5 molar ratio of MTBE to beta-bromo-4-chlorophenylethane ensures complete magnesium activation.

  • Temperature Control : Maintaining the addition step below 10°C prevents thermal degradation of the oxalate ester.

Table 1: Industrial Grignard Protocol Performance

ParameterOptimal RangeYield (%)Purity (%)
Grignard Reaction Time8–10 hours80.5≥98
Addition Temperature-10°C to 0°C78.297.5
MTBE:Substrate Ratio3:182.198.3

Biocatalytic Asymmetric Reduction: Sustainable Alternatives

Adaptability for Target Compound:

Replacing the substrate with 4-(4-chlorophenyl)-2-oxobutanoate precursors could enable enantioselective synthesis. Computational modeling suggests that the ketoreductase active site accommodates aryl chloride substituents without steric hindrance.

Table 2: Biocatalytic Reaction Parameters

ParameterOptimal ValueYield (%)Enantiomeric Excess (%)
Temperature32°C86.499.2
pH6.9–7.184.798.5
Glucose Concentration1.5 M88.199.8

Alternative Methodologies: Comparative Analysis

Claisen Condensation: Academic Benchmarks

Although absent from patent literature, academic studies propose Claisen condensation between ethyl acetoacetate and 4-chlorobenzaldehyde under basic conditions (e.g., piperidine or NaOH). This route faces challenges in regioselectivity and requires post-synthetic oxidation, limiting industrial adoption.

Friedel-Crafts Acylation: Aryl Ketone Formation

Friedel-Crafts acylation of chlorobenzene derivatives with diketene or acetyl chloride remains theoretically viable but suffers from poor electrophilic reactivity in halogenated arenes. Aluminum chloride (AlCl₃) catalysis at 0–5°C achieves <40% conversion, necessitating further optimization.

Industrial Purification and Quality Control

Distillation and Crystallization Protocols

Post-synthetic purification typically involves:

  • Short-Path Distillation : Isolates the product at 120–130°C under 0.1–0.5 mmHg vacuum.

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with ≥99.5% HPLC purity.

Impurity Profiling:

GC-MS analyses identify residual diethyl oxalate (<0.2%) and Grignard byproducts (<0.1%), necessitating iterative washing with saturated NaHCO₃ .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-2-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: 4-(4-chlorophenyl)-2-oxobutanoic acid.

    Reduction: Ethyl 4-(4-chlorophenyl)-2-hydroxybutanoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Preparation

The synthesis of ethyl 4-(4-chlorophenyl)-2-oxobutanoate typically involves the reaction of 4-chlorobenzoyl chloride with ethyl acetoacetate under basic conditions. This reaction can be optimized through various solvents and catalysts to enhance yield and purity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of pharmaceuticals and agrochemicals due to its ability to undergo various transformations, such as:

  • Nucleophilic substitutions : The ester group can be replaced by nucleophiles, allowing for the introduction of diverse functional groups.
  • Condensation reactions : It can participate in Claisen condensation reactions to form β-keto esters.

Medicinal Chemistry

Research has indicated that derivatives of this compound exhibit potential biological activities, including:

  • Antimicrobial properties : Studies have shown that certain derivatives possess significant activity against various bacterial strains.
  • Anticancer activity : Preliminary evaluations suggest that this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further drug development.

Agrochemicals

The compound is also explored in the synthesis of agrochemicals, particularly herbicides and insecticides. Its structural features allow it to interact with biological targets in pests, potentially leading to effective pest management solutions.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of several derivatives from this compound. These derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

Case Study 2: Anticancer Potential

Research conducted by a team at a prominent university investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in breast and colon cancer cells, with IC50 values comparable to established chemotherapeutics.

Mechanism of Action

The mechanism of action of ethyl 4-(4-chlorophenyl)-2-oxobutanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which may then participate in various biochemical pathways. The chlorophenyl group can interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below compares ethyl 4-(4-chlorophenyl)-2-oxobutanoate with structurally related compounds, highlighting substituent variations and their implications:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Cl-phenyl, 2-oxo, ethyl ester C₁₂H₁₃ClO₃ 240.68 Synthetic intermediate, cytotoxicity
tert-Butyl 3-(4-chlorophenyl)-2-oxobutanoate tert-butyl ester, 3-Cl-phenyl C₁₅H₁₉ClO₃ 282.76 Enhanced steric bulk; column chromatography purification
Ethyl 4-(5-chloro-2-methoxyphenyl)-4-oxobutanoate 5-Cl-2-OCH₃-phenyl, 4-oxo C₁₃H₁₅ClO₄ 270.71 Increased polarity due to methoxy group
Ethyl 4-(2,5-dichlorophenyl)-2,4-dioxobutanoate 2,5-diCl-phenyl, 2,4-dioxo C₁₂H₁₀Cl₂O₄ 301.11 Higher electrophilicity; commercial availability
Ethyl 2-acetyl-4-(4-chlorophenyl)-4-oxobutanoate Acetyl group at C2, 4-oxo C₁₄H₁₅ClO₄ 282.72 Reactivity in nucleophilic additions; safety concerns
Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate Hydrazono group at C2, 3-oxo C₁₂H₁₃ClN₂O₃ 268.70 Cytotoxic activity; crystallographic studies

Key Observations :

  • Ester Group Variations : Replacing the ethyl ester with tert-butyl (as in ) increases steric hindrance, affecting reaction kinetics and purification methods (e.g., silica gel chromatography).
  • Substituent Position : The 4-chlorophenyl group in the target compound vs. 2,5-dichlorophenyl in alters electronic effects (e.g., resonance stabilization) and steric interactions.
  • Functional Group Additions : The acetyl group in introduces a reactive ketone, enhancing susceptibility to nucleophilic attack compared to the parent compound.

Physicochemical Properties

  • Solubility : The 4-chlorophenyl group in the target compound increases lipophilicity (logP ~2.4), whereas methoxy-substituted analogs (e.g., ) exhibit higher polarity due to the electron-donating OCH₃ group.
  • Melting Points: Crystallographic data for ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate () reveals strong hydrogen bonding networks (N–H···O), leading to higher melting points compared to non-hydrazono derivatives.

Research Findings and Trends

  • Crystallography: Hydrogen bonding patterns in hydrazono derivatives () differ significantly from oxo analogs, influencing solid-state stability .
  • Safety Profiles : Acetylated derivatives () require stringent handling due to respiratory hazards, highlighting the importance of substituent-dependent safety assessments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 4-(4-chlorophenyl)-2-oxobutanoate, and what purification methods are recommended?

  • Methodology : The compound is synthesized via esterification of 4-(4-chlorophenyl)-2-oxobutanoic acid with ethanol, catalyzed by sulfuric acid under reflux conditions. Purification typically involves silica gel column chromatography using gradients of ethyl acetate/hexanes to isolate the product (e.g., 47% yield reported for a tert-butyl analog) .
  • Key Considerations : Monitor reaction progress via TLC, and optimize solvent polarity during column chromatography to improve resolution.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (e.g., 1724 cm⁻¹ for ester groups) .
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons, ethyl group splitting patterns).
  • X-ray Crystallography : Resolves molecular conformation and crystallographic packing, critical for structure-activity relationship (SAR) studies .

Q. What are the primary biological activities reported for this compound in preclinical research?

  • Methodology : Derivatives of oxobutanoates, including this compound, exhibit cytotoxic properties in vitro. For example, hydrazono derivatives have shown activity against cancer cell lines, assessed via MTT assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Reproducibility : Standardize assay conditions (e.g., cell line selection, incubation time, and compound purity ≥95% verified via HPLC).
  • Orthogonal Assays : Validate results using complementary methods (e.g., apoptosis assays or flow cytometry alongside cytotoxicity screens) .
  • Meta-Analysis : Compare data with structurally similar compounds (e.g., fluoro or methoxy analogs) to identify substituent-dependent trends .

Q. What strategies optimize the synthetic yield of this compound under varying reaction conditions?

  • Methodology :

  • Catalyst Screening : Test alternatives to sulfuric acid (e.g., p-toluenesulfonic acid) to reduce side reactions.
  • Solvent Optimization : Use aprotic solvents (e.g., THF or DCM) to enhance esterification efficiency.
  • Design of Experiments (DoE) : Apply factorial designs to evaluate temperature, catalyst concentration, and reaction time interactions .

Q. How does the crystal structure of this compound inform its reactivity and interaction with biological targets?

  • Methodology :

  • Crystallographic Analysis : X-ray data reveal planar carbonyl groups and steric effects from the chlorophenyl moiety, which influence binding to enzymatic pockets (e.g., inhibition of kinases or proteases) .
  • Docking Studies : Use software like AutoDock to predict binding modes with targets identified via SAR.

Q. What structural modifications of this compound enhance bioactivity, and what methodological approaches guide these modifications?

  • Methodology :

  • Electron-Withdrawing Substituents : Introduce fluorine or nitro groups at the phenyl ring to modulate electronic effects and improve metabolic stability.
  • Parallel Synthesis : Generate derivatives (e.g., hydrazono or hydroxy analogs) via combinatorial chemistry, followed by high-throughput screening .
  • Mechanistic Probes : Use isotopic labeling (e.g., ¹⁴C) to track metabolic pathways in vitro .

Key Notes for Experimental Design

  • Purity Validation : Always characterize intermediates and final products via HPLC or GC-MS to avoid confounding biological results.
  • Safety Protocols : Handle chlorinated intermediates in fume hoods due to potential toxicity (refer to SDS guidelines for related compounds) .
  • Data Reporting : Include detailed crystallographic parameters (e.g., CCDC deposition numbers) and assay conditions to ensure reproducibility .

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